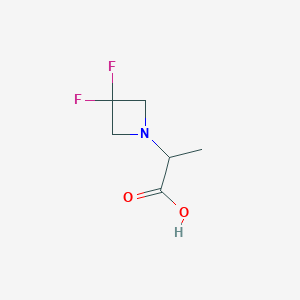

![molecular formula C10H12ClN3 B1482220 7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2091199-25-4](/img/structure/B1482220.png)

7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole

Overview

Description

Pyrazole is an organic compound and a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Synthesis Analysis

Pyrazole synthesis is an important area of organic chemistry. Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The synthesis of pyrazole derivatives can involve strategically functionalized rings and their use in forming various fused systems .Molecular Structure Analysis

The molecular structure of a pyrazole compound is characterized by a 5-membered ring with two adjacent nitrogen atoms and three carbon atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

Physical properties of pyrazole compounds include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances .Scientific Research Applications

Synthesis Techniques and Structural Characterization

- A study focused on the synthesis and crystal structure of a related compound, demonstrating the utility of imidazo[1,2-b]pyrazole derivatives in structural chemistry. The research provided detailed insights into the compound's molecular structure, highlighting the significance of crystallography in understanding such chemicals (Li et al., 2009).

Antimicrobial and Antidiabetic Activities

- Novel benzimidazole-pyrazoline hybrid molecules, incorporating pyrazoline and benzimidazole derivatives, were synthesized and evaluated for their α-glucosidase inhibition activity, demonstrating potential antidiabetic applications. This study underscores the versatility of imidazo[1,2-b]pyrazole derivatives in medicinal chemistry (Ibraheem et al., 2020).

Synthetic Methodologies for Derivative Formation

- The synthesis of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives via an intermolecular aza-Wittig reaction was explored, highlighting a method for creating diverse heterocyclic compounds, which could be foundational for developing new pharmaceuticals or materials (Barsy & El-Rady, 2006).

Luminescence Properties in Silver Complexes

- Research into the luminescence properties of multinuclear silver complexes with pyrazole-functionalized NHC ligands revealed insights into metal-organic frameworks and their potential applications in sensing, imaging, or as catalysts (Zhou et al., 2008).

Antioxidant Activities

- Studies on the antioxidant activity of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives provide examples of how modifications in the imidazo[1,2-b]pyrazole structure can lead to biologically active compounds with potential therapeutic benefits (Jyothi & Madhavi, 2019).

Safety And Hazards

Future Directions

The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance. Thus, in this context, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized . This suggests that the study and development of novel pyrazole derivatives, such as “7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole”, could be a promising direction for future research.

properties

IUPAC Name |

7-(chloromethyl)-6-cyclobutyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c11-6-8-9(7-2-1-3-7)13-14-5-4-12-10(8)14/h4-5,7,13H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYIWKOOCOWQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C3=NC=CN3N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482137.png)

![2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482138.png)

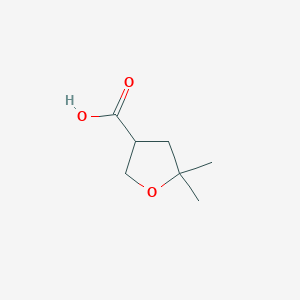

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetic acid](/img/structure/B1482140.png)

![Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1482141.png)

![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482143.png)

![(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482149.png)

![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482150.png)

![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482151.png)

![2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482152.png)

![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482154.png)

![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1482155.png)

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482159.png)